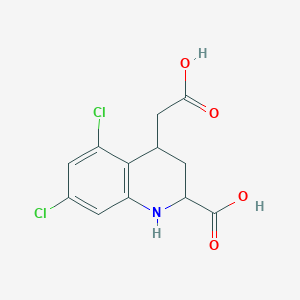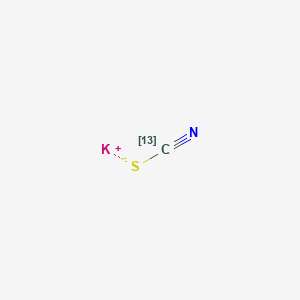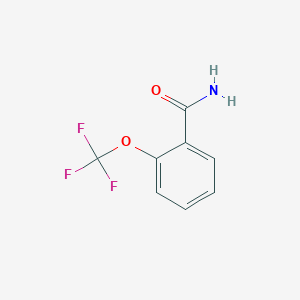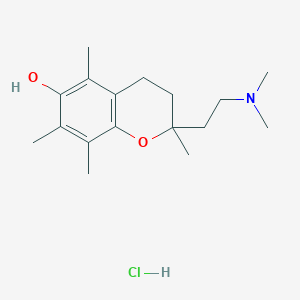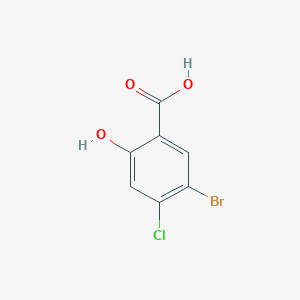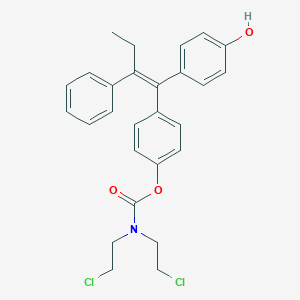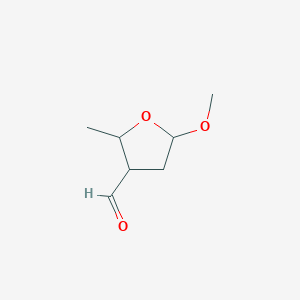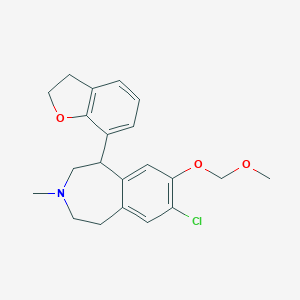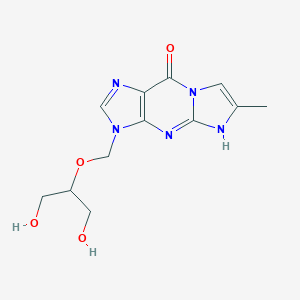
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, also known as AICAR, is a synthetic nucleotide that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Aplicaciones Científicas De Investigación
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been used in a wide range of scientific research applications, including studies on cellular metabolism, energy homeostasis, and the regulation of gene expression. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine works by activating AMPK, which in turn activates a variety of cellular processes involved in energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as increased mitochondrial biogenesis and autophagy. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to activate the mTOR pathway, which is involved in the regulation of protein synthesis and cell growth.
Efectos Bioquímicos Y Fisiológicos
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of biochemical and physiological effects that make it a valuable tool for studying cellular processes. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase mitochondrial biogenesis and autophagy, which can improve cellular function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively stable and has a long shelf life, making it easy to store and transport. However, 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively expensive compared to other compounds used in scientific research, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. One area of interest is the development of new synthetic methods for producing 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, which could reduce the cost and increase the availability of this compound for scientific research. Another area of interest is the development of new applications for 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, such as its use in the treatment of metabolic disorders or age-related diseases. Finally, further research is needed to fully understand the mechanism of action of 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine and its effects on cellular processes.
Métodos De Síntesis
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. Both methods have been used successfully to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine for scientific research purposes.
Propiedades
Número CAS |
134287-58-4 |
|---|---|
Nombre del producto |
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine |
Fórmula molecular |
C12H15N5O4 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
3-(1,3-dihydroxypropan-2-yloxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O4/c1-7-2-17-11(20)9-10(15-12(17)14-7)16(5-13-9)6-21-8(3-18)4-19/h2,5,8,18-19H,3-4,6H2,1H3,(H,14,15) |
Clave InChI |
LYHBHLCAKKIOQX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
SMILES canónico |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
Otros números CAS |
134287-58-4 |
Sinónimos |
3,9-dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine 3,9-DPMOIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
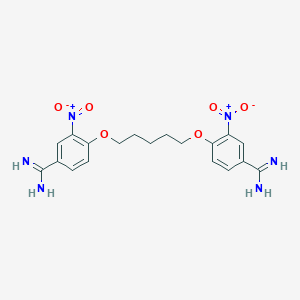
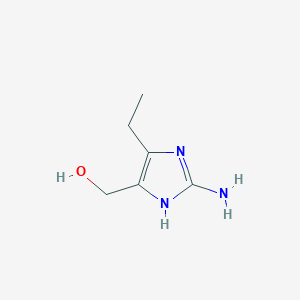
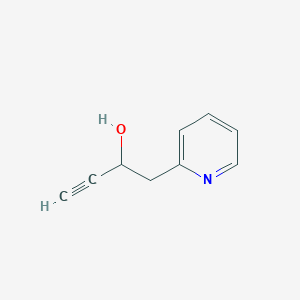
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
